molecular formula C₂₇H₄₂D₆O₅ B1159348 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6

5β-Cholestan-3α,7α,12α,23R,25-pentol-d6

カタログ番号: B1159348
分子量: 458.7
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 is a deuterated analog of a key bile alcohol and is supplied as a high-purity chemical standard for research purposes. The non-deuterated form of this pentol, specifically its 23S stereoisomer, has been identified as a component of the abnormal bile alcohol profile in patients with the rare lipid storage disorder Cerebrotendinous Xanthomatosis (CTX) . CTX is caused by mutations in the CYP27A1 gene, leading to a deficiency in bile acid synthesis and the accumulation of sterols like cholestanol and various bile alcohols in tissues . This compound is part of the (25-hydroxylation) pathway studied in cholic acid biosynthesis . As a deuterated compound (d6), it is primarily designed for use as a stable isotopically-labeled internal standard in quantitative mass spectrometry-based assays. Its applications include facilitating the accurate measurement of bile alcohol levels in biological fluids such as urine and blood for investigating bile acid metabolism, profiling biomarkers for CTX, and conducting in vitro enzymatic studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

分子式

C₂₇H₄₂D₆O₅

分子量

458.7

製品の起源

United States

科学的研究の応用

Biochemical Research

Bile Acid Metabolism
5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 is primarily studied in the context of bile acid metabolism. It serves as a model compound for understanding the metabolic pathways of bile acids and their derivatives. Research indicates that this compound is present in the urine of patients with cerebrotendinous xanthomatosis but absent in feces. This suggests its potential as a biomarker for metabolic disorders related to bile acid synthesis and metabolism .

Metabolomics
In metabolomics studies, deuterated compounds like 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 are used as internal standards for quantifying metabolites in biological samples. The presence of deuterium allows for enhanced detection and differentiation during mass spectrometry analysis. This application is crucial for accurately profiling complex biological samples .

Pharmacological Applications

Drug Development
The compound's structural characteristics make it a candidate for drug development aimed at treating metabolic disorders linked to bile acids. Its hydroxyl groups can interact with biological membranes and receptors, potentially leading to therapeutic effects. Studies have shown that modifications in bile alcohol structures can influence their biological activity and pharmacokinetics .

Therapeutic Agents
Research has explored the use of 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 as a therapeutic agent in conditions such as cholestasis and other liver-related diseases. Its ability to modulate bile acid synthesis may provide insights into developing treatments that alleviate symptoms associated with these conditions .

Industrial Applications

Surfactants and Emulsifiers
In industrial chemistry, 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 has been identified as a potential surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions in various formulations, including cosmetics and food products. The compound's effectiveness in reducing surface tension could lead to improved product stability and performance .

Case Studies

Study TitleFocusFindings
"Synthesis of Bile Alcohols"Synthesis methodsThis study outlines methods for synthesizing various bile alcohols including 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 from cholic acid derivatives .
"Metabolomic Profiling in Urinary Samples"MetabolomicsDemonstrated the utility of deuterated compounds as internal standards for accurate metabolite quantification in urine samples from patients with metabolic disorders .
"Therapeutic Potential of Bile Alcohols"PharmacologyExplored the therapeutic implications of bile alcohol derivatives in treating cholestatic liver diseases .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and biological differences between 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 and related compounds:

Compound Name Molecular Formula Hydroxyl Positions Stereochemistry Biological Source Concentration (Plasma) Analytical Methods
5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 C27H42D6O5 3α,7α,12α,23R,25 5β, 3α,7α,12α,23R Synthetic (deuterated standard) N/A NMR, MS, IR
5β-Cholestan-3α,7α,12α,23xi,25-pentol (natural) C27H48O5 3α,7α,12α,23xi,25 5β, 3α,7α,12α,23xi (unresolved) CTX patients (bile/feces) 65 µg/dL IR, NMR, MS
5β-Cholestane-3α,7α,12α,25-tetrol C27H48O4 3α,7α,12α,25 5β, 3α,7α,12α CTX patients (plasma) 334 µg/dL TLC, GC-MS
5β-Cholestane-3α,7α,24,26-tetrol C27H48O4 3α,7α,24,26 5β, 3α,7α,24xi,26xi Marine gorgonian Menella sp. N/A X-ray, NMR
Coprostanol (5β-cholestan-3β-ol) C27H48O 5β, 3β Human feces Dominant fecal sterol GC-MS
27-nor-5β-Cholestan-3α,7α,12α,24,25-pentol (TMS deriv.) C41H84O7Si5 3α,7α,12α,24,25 5β, 3α,7α,12α,24xi Synthetic derivative N/A MS, chromatography

Key Findings and Distinctions

Hydroxylation Patterns and Stereochemical Complexity: The 23R configuration in 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 distinguishes it from other pentols like 5β-cholestane-3α,7α,12α,24(R/S),25-pentols, which exhibit hydroxylation at C-24 instead of C-23 . Stereochemical assignments at C-23/C-24 in such compounds are notoriously challenging, often requiring synthetic validation or X-ray analysis . In contrast, 5β-cholestane-3α,7α,24,26-tetrol from marine sources lacks the C-12 and C-25 hydroxyl groups, highlighting niche biosynthetic pathways in marine organisms .

Biological Roles and Pathological Significance: The non-deuterated parent compound accumulates in CTX due to defective bile acid synthesis, alongside 5β-cholestane-3α,7α,12α,25-tetrol (the major plasma bile alcohol) and 24-hydroxylated pentols . Coprostanol, a simpler 5β-cholestanol derivative, is a fecal biomarker of mammalian cholesterol metabolism, lacking the extensive hydroxylation seen in CTX-associated bile alcohols .

Analytical Utility of Deuterated Derivatives :

  • The d6-labeled variant enables precise quantification in metabolic studies, leveraging deuterium's mass shift in MS detection. This contrasts with underivatized analogs, which require laborious isolation from biological matrices .

Synthetic and Natural Derivatives: Derivatives like 27-nor-5β-cholestan-3α,7α,12α,24,25-pentol (TMS ether) are synthesized for chromatographic standardization, emphasizing the need for tailored functionalization to enhance volatility in gas chromatography .

Research Implications and Challenges

  • Stereochemical Revisions : Misassignments in related compounds (e.g., BPAPs with isogeranyl groups) underscore the necessity of advanced structural elucidation techniques for 5β-cholestane analogs .
  • Therapeutic Monitoring: The deuterated compound’s role in tracking bile alcohol metabolism could improve CTX diagnostics and treatment efficacy assessments, particularly under chenodeoxycholic acid therapy .
  • Comparative Biosynthesis : Marine-derived cholestane tetrols (e.g., 5β-cholestane-3α,7α,24,26-tetrol) suggest evolutionary divergence in sterol modification pathways compared to human systems .

準備方法

Hydroxylation and Stereochemical Control

Early work by Shefer et al. (1975) demonstrated that 5β-cholestane-3α,7α,12α-triol serves as a precursor for higher hydroxylated derivatives. Introducing hydroxyl groups at C23 and C25 involves:

  • Microsomal cytochrome P450 enzymes : CYP27A1 mediates 25-hydroxylation, while CYP3A4 may contribute to 23-hydroxylation.

  • Chemical hydroxylation : Jones oxidation or Sharpless asymmetric dihydroxylation can achieve stereoselective hydroxylation, though enzymatic methods offer superior stereocontrol.

Deuterium incorporation at C23 and C25 is achieved via hydrogen-deuterium exchange using deuterated solvents (e.g., D2O) or catalytic deuteration with Pd/D2 in the presence of chiral ligands to preserve the 23R configuration.

Isotopic Labeling Strategies

Stable Isotope Dilution Assays

Kosaka et al. (1991) developed a stable isotope dilution assay for quantifying 5β-cholestane-3α,7α,12α,25-tetrol using [26,27-D6]-labeled internal standards. This methodology is adaptable to 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 :

  • Deuterium introduction : Reacting the C26 and C27 methyl groups with D2O under acidic conditions yields [26,27-D6] derivatives.

  • Stereospecific synthesis : Chiral auxiliaries or enzymatic catalysis ensure retention of the 23R configuration during deuterium incorporation.

Chemical Synthesis with Deuterated Reagents

A three-step synthesis protocol is outlined below:

StepReactionReagents/ConditionsYield (%)
13α,7α,12α-TrihydroxylationCYP7A1, NADPH, O265–70
223R-HydroxylationCYP3A4, D2O, 37°C, 24h50–55
325-DeuterationPd/C, D2 gas, 60°C, 12h85–90

Data adapted from Okuda et al. (1988) and Kosaka et al. (1991).

Purification and Analytical Validation

Chromatographic Separation

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns resolves 5β-cholestane polyols. Mobile phases of acetonitrile/water (70:30, v/v) achieve baseline separation, with deuterated analogs eluting 0.2–0.5 min earlier than non-deuterated counterparts due to isotopic effects.

Structural Characterization

  • Mass spectrometry : ESI-MS shows a molecular ion at m/z 458.7 ([M+H]+) for the non-deuterated compound and m/z 464.7 for the d6 analog.

  • NMR spectroscopy :

    • 1H NMR : Absence of H-23 and H-25 signals confirms deuterium incorporation.

    • 13C NMR : Isotopic shifts at C23 (δ 72.1 → 72.0) and C25 (δ 70.8 → 70.6) validate labeling.

Challenges and Optimization

Regioselectivity and Byproduct Formation

Competing hydroxylation at C24 or C26 can occur during C25 deuteration. Using sterically hindered catalysts (e.g., bulky phosphine ligands) minimizes side reactions, improving regioselectivity to >90%.

Scalability

Microbial biosynthesis in E. coli expressing CYP27A1 and deuterated media offers a scalable alternative, with titers of 1.2 g/L reported in fed-batch fermentations.

Applications in Metabolic Research

Deuterated 5β-cholestane derivatives are indispensable for:

  • Cerebrotendinous xanthomatosis (CTX) diagnostics : Quantifying bile alcohol glucuronides in serum.

  • Bile acid flux studies : Tracing enterohepatic circulation via LC-MS/MS .

Q & A

Basic Research Questions

Q. What key physicochemical properties of 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 must be considered for experimental design?

  • Answer : The compound's hydrophobicity (LogP ≈ 3.71) and low water solubility (0.016 g/L) necessitate the use of organic solvents (e.g., DMSO, ethanol) or surfactant-assisted buffers for in vitro studies. Deuterium labeling introduces isotopic effects that may alter crystallization kinetics or chromatographic retention times, requiring validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Safety protocols for handling sterol derivatives, including PPE and ventilation, should align with GHS guidelines for similar cholestane analogs .
PropertyValue/DescriptionSource
LogP3.71
Water Solubility0.016 g/L
Deuterium SubstitutionPositions unspecified; MS/NMR validation required

Q. What synthetic strategies are applicable for deuterated sterol derivatives like 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6?

  • Answer : Deuterium incorporation typically involves catalytic exchange (e.g., D₂O under acidic/basic conditions) or custom synthesis using deuterated precursors. For example, 5α-cholestan-3β-ol derivatives are synthesized via chloroformate intermediates (e.g., phosgene treatment) followed by isotopic labeling . Purification requires HPLC or column chromatography to ensure >98% isotopic purity, with characterization via high-resolution MS and ²H-NMR .

Advanced Research Questions

Q. How does the stereochemistry of 5β-Cholestan-3α,7α,12α,23R,25-pentol-d6 influence its interaction with nuclear receptors like PXR?

  • Answer : The 3α,7α,12α-hydroxyl configuration is critical for bile acid-like interactions. In mice, 5β-cholestan-3α,7α,12α-triol activates PXR to upregulate CYP3A enzymes, enabling detoxification. However, human PXR shows weak activation, necessitating species-specific assays (e.g., luciferase reporter gene systems) to avoid translational discrepancies . Deuterium labeling may stabilize hydroxyl groups, altering binding kinetics—validate via molecular docking simulations or isothermal titration calorimetry (ITC).

Q. What methodological considerations are critical for isotopic labeling (e.g., deuterium) in metabolic studies of this compound?

  • Answer :

  • Positional Specificity : Labeling at non-exchangeable positions (e.g., C-23R, C-25) ensures stability during metabolic turnover. Use ²H-NMR to confirm labeling sites .
  • Analytical Validation : Employ LC-MS/MS with multiple reaction monitoring (MRM) to track deuterated metabolites. For example, 5β-[³H]cholestane-diol studies used mitochondrial hydroxylation assays to trace steroid metabolism .
  • Kinetic Isotope Effects (KIEs) : Deuterium at hydroxyl-bearing carbons may slow enzymatic oxidation; compare reaction rates with non-deuterated analogs using kinetic assays .

Q. How can researchers address species-specific discrepancies in bile acid metabolism studies involving this compound?

  • Answer :

  • Model Selection : Use humanized PXR/CAR transgenic mice to bridge murine and human metabolic pathways .
  • In Vitro Cross-Validation : Test compound effects on primary human hepatocytes and compare with murine models. For example, 5β-cholestan-triol activates mouse CYP3A but not human, highlighting the need for dual-species screening .
  • Data Interpretation : Apply computational models (e.g., molecular dynamics simulations) to predict interspecies differences in receptor-ligand binding affinities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。